2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused bicyclic core with a pyran ring connected to a pyridine moiety. Key structural features include:
- Tetrahydrofuran-2-ylmethyl substituent at position 6, which may influence metabolic stability and polarity.
- 7-Methyl and 3-cyano groups, common in bioactive analogs for steric and electronic modulation.
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-13-9-19-21(23(27)26(13)12-15-5-4-8-30-15)20(16(11-24)22(25)31-19)14-6-7-17(28-2)18(10-14)29-3/h6-7,9-10,15,20H,4-5,8,12,25H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWOKGMJJYVALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound with potential pharmacological applications. This article aims to summarize its biological activities based on diverse research findings.
- Molecular Formula : C24H22N4O4
- Molecular Weight : 430.45 g/mol
- CAS Number : Not specified in the sources.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives tested via in vitro assays demonstrated high radical scavenging abilities against various free radicals, including DPPH and ABTS radicals. These compounds showed inhibition values reaching up to 100% in lipid peroxidation assays, suggesting that the target compound may also possess similar antioxidant capabilities .
Anti-inflammatory Effects
Compounds within this chemical class have been associated with anti-inflammatory effects. Research highlights that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory responses. This suggests a possible therapeutic application in treating inflammatory diseases .
Case Studies
- Antioxidant Assays : A study tested various derivatives of pyrano[3,2-c]pyridine for their antioxidant activity using multiple methodologies (DPPH, ABTS). The results indicated that specific substitutions on the phenyl ring significantly enhanced radical scavenging activity .
- Cytotoxicity Screening : Another investigation evaluated the cytotoxic effects of similar compounds against a panel of human cancer cell lines. The results showed that modifications in the structure could lead to varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values as low as 0.25 μM against HepG2 cells .
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrano[3,2-c]pyridine Derivatives
Key Observations:
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to halogenated analogs (e.g., chlorophenyl in , bromophenyl in ). The tetrahydrofuran-2-ylmethyl substituent introduces a heterocyclic ether, contrasting with pyridinylmethyl (electron-deficient) or hydroxyethyl (polar, H-bonding) groups in analogs .
- Bioactivity Clues : Analogs with halogenated aryl groups (e.g., 4-chlorophenyl in , 3-bromophenyl in ) exhibit antitubulin and antiproliferative activities, suggesting the target compound’s dimethoxyphenyl group may modulate similar pathways with reduced electrophilicity .
Physicochemical Properties
- Molecular Weight : Estimated at ~437.5 g/mol (based on C₂₃H₂₄N₃O₅), higher than analogs like C₁₈H₁₆FN₃O₃ (341.3 g/mol) .
- Polarity : The tetrahydrofuran substituent may increase hydrophilicity compared to pyridinylmethyl or alkyl groups .
- Metabolic Stability : Ether linkages (tetrahydrofuran) are generally more stable than ester or hydroxyl groups .
Q & A
Q. What are the recommended synthetic routes for preparing this pyrano-pyridine carbonitrile derivative?
The compound can be synthesized via multi-component reactions involving cyclic ketones and ylidenemalononitriles. For example, describes a method where 1-alkyl-4-piperidones react with ylidenemalononitriles in methanol with sodium as a base, yielding structurally similar pyrano-pyridine carbonitriles. Optimizing substituent ratios (e.g., tetrahydrofuran-2-ylmethyl vs. other alkyl groups) and reaction time (typically 12–24 hours) is critical for regioselectivity .
Q. How should researchers characterize the stereochemistry of the tetrahydrofuran-2-ylmethyl substituent?
X-ray crystallography is the gold standard for resolving stereochemistry in such fused heterocycles. demonstrates the use of crystallography to confirm the spatial arrangement of methoxyphenyl and tetrahydrofuran substituents in related pyrano-pyridine derivatives. Alternatively, NOESY NMR can detect spatial proximities between protons in the tetrahydrofuran ring and the pyridine core .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : Key for identifying the amino (-NH2), methoxy (-OCH3), and tetrahydrofuran methylene protons. provides reference NMR shifts for analogous compounds, such as δ 3.08–4.38 ppm for methylene/methoxy protons and δ 6.69–7.39 ppm for aromatic protons .
- HRMS : Required to confirm the molecular ion peak (expected [M+H]+ ~ 464.18 g/mol).
- IR : Validate the nitrile (-CN) stretch at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying the tetrahydrofuran substituent?
Discrepancies in yields may arise from steric hindrance or electronic effects of the tetrahydrofuran-2-ylmethyl group. highlights that substituents with bulky or electron-withdrawing groups (e.g., chloro-phenyl) reduce yields due to slower cyclization. Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and adjust reaction temperatures (e.g., 60–80°C) to improve efficiency .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
Molecular docking against target proteins (e.g., kinases or cytochrome P450 enzymes) can be performed using software like AutoDock Vina. emphasizes the role of methoxyphenyl and carbonitrile groups in hydrogen bonding with active sites. Pair this with DFT calculations to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How do solvent polarity and catalyst choice affect the regioselectivity of the pyrano-pyridine ring formation?
Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing zwitterionic intermediates, while Lewis acids (e.g., ZnCl2) enhance electrophilicity of carbonyl groups. notes that sodium methoxide in methanol promotes enolate formation, critical for annulation. Contrastingly, shows that thiourea catalysts improve yields in sterically hindered systems .
Q. What strategies mitigate byproduct formation during the introduction of the 3,4-dimethoxyphenyl group?
Byproducts often arise from incomplete O-demethylation or oxidative coupling. recommends using protecting groups (e.g., acetyl for -NH2) during methoxy substitution and employing Pd/C or CuI catalysts for selective coupling. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound .
Q. How can researchers validate the stability of the 5-oxo-5,6-dihydro-4H-pyrano ring under physiological conditions?
Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. outlines protocols for HPLC monitoring of degradation products, noting that electron-withdrawing groups (e.g., -CN) enhance ring stability compared to esters or amides .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulation) to resolve ambiguities. For example, and report conflicting δ values for methylene protons; this may reflect solvent effects (DMSO vs. CDCl3) .
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading, solvent ratio) while minimizing resource use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
